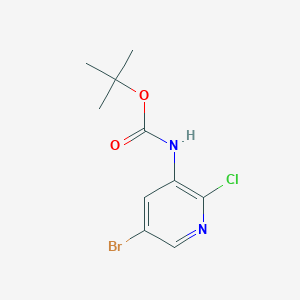

Carbamato de tert-butilo (5-bromo-2-cloropiridin-3-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . It is a solid compound that is typically stored under inert atmosphere at temperatures between 2-8°C . This compound is used in various chemical reactions and has applications in scientific research.

Aplicaciones Científicas De Investigación

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Métodos De Preparación

The synthesis of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves the protection of amino functions using tert-butyl carbamate. One common method involves the reaction of 5-bromo-2-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring can influence its binding affinity and specificity for these targets. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .

Comparación Con Compuestos Similares

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

5-Bromo-2-chloropyridine: Lacks the tert-butyl carbamate group, making it less stable and less reactive in certain reactions.

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate: Similar structure but with different substituents on the pyridine ring, leading to different reactivity and applications.

The uniqueness of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate lies in its combination of the tert-butyl carbamate group with the bromine and chlorine atoms on the pyridine ring, which provides a balance of stability and reactivity for various applications.

Actividad Biológica

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a pyridine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes halogen substituents that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is C10H12BrClN2O2. The presence of bromine and chlorine atoms on the pyridine ring is crucial for its biological interactions. The tert-butyl carbamate moiety contributes to the compound's solubility and stability, which are essential for its pharmacological properties .

The biological activity of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate primarily involves its interaction with specific biological targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity through:

- Halogen bonding : This interaction increases the strength of binding to target proteins.

- Hydrophobic interactions : These contribute to the overall stability of the compound within biological systems.

The carbamate group also plays a role in hydrogen bonding, further stabilizing interactions with molecular targets .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. For example, it has been noted that similar pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The introduction of a carbamate group has been shown to significantly alter the binding affinity and metabolic stability of these compounds .

Case Studies

- Antialcoholic Behavior : A study involving related compounds demonstrated that certain pyridine derivatives could reduce alcohol-motivated behaviors in animal models. These findings suggest potential applications in treating alcohol use disorders .

- Antiparasitic Activity : Research on pyridine-based compounds has indicated varying degrees of antiparasitic activity. Modifications in substituents led to changes in potency, with some derivatives exhibiting effective inhibition against parasites .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXZDMLRCAXMNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446597 |

Source

|

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193888-15-2 |

Source

|

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.